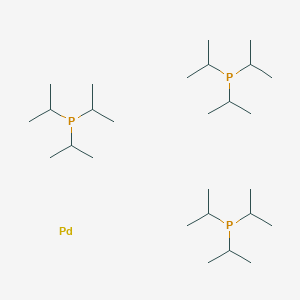
Palladium;tri(propan-2-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium;tri(propan-2-yl)phosphane is a coordination compound where palladium is bonded to three tri(propan-2-yl)phosphane ligands. This compound is significant in the field of organometallic chemistry and is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of palladium;tri(propan-2-yl)phosphane typically involves the reaction of palladium(II) chloride with tri(propan-2-yl)phosphane in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PdCl2+3P(i-Pr)3→Pd(P(i-Pr)3)3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Palladium;tri(propan-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced to form palladium(0) species.
Substitution: The tri(propan-2-yl)phosphane ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Ligand exchange reactions can be carried out using various phosphine ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species.
Wissenschaftliche Forschungsanwendungen
Palladium;tri(propan-2-yl)phosphane is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioorthogonal reactions, which are chemical reactions that can occur inside living organisms without interfering with native biochemical processes.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism by which palladium;tri(propan-2-yl)phosphane exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The tri(propan-2-yl)phosphane ligands stabilize the palladium center and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium;tri(phenyl)phosphane: Similar in structure but with phenyl groups instead of propan-2-yl groups.
Palladium;tri(methyl)phosphane: Contains methyl groups instead of propan-2-yl groups.
Palladium;tri(tert-butyl)phosphane: Contains tert-butyl groups instead of propan-2-yl groups.
Uniqueness
Palladium;tri(propan-2-yl)phosphane is unique due to the steric and electronic properties imparted by the tri(propan-2-yl)phosphane ligands. These properties influence the compound’s reactivity and selectivity in catalytic reactions, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
52359-15-6 |
|---|---|
Molekularformel |
C27H63P3Pd |
Molekulargewicht |
587.1 g/mol |
IUPAC-Name |
palladium;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/3C9H21P.Pd/c3*1-7(2)10(8(3)4)9(5)6;/h3*7-9H,1-6H3; |
InChI-Schlüssel |
GBMCMDILJDBBQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



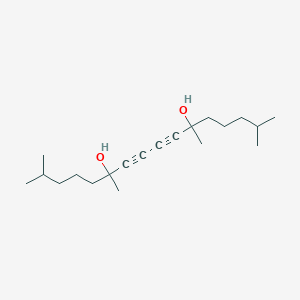
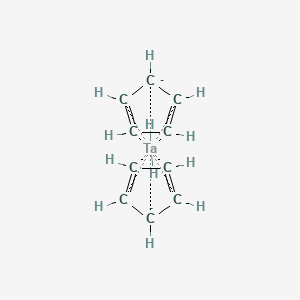
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)


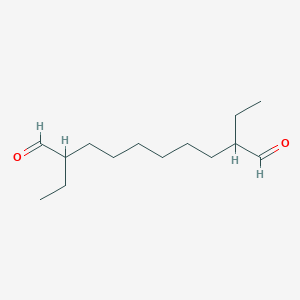
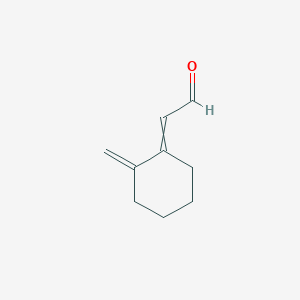

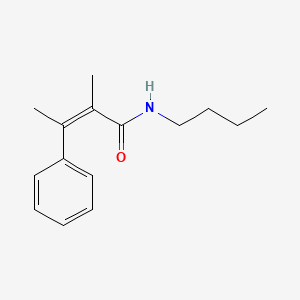

![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)

![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
